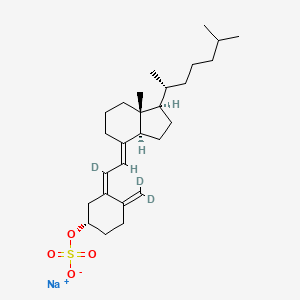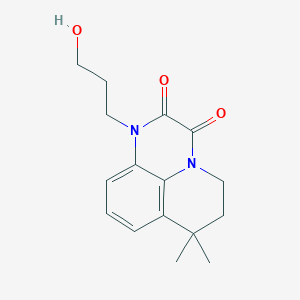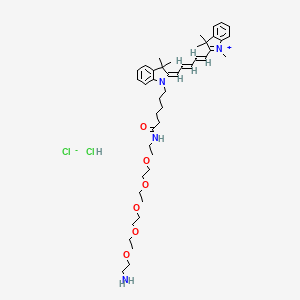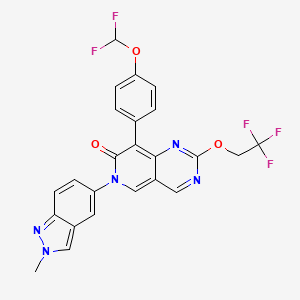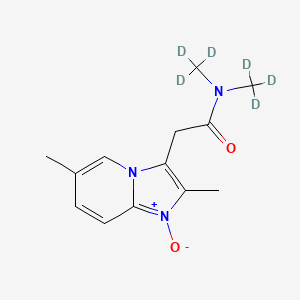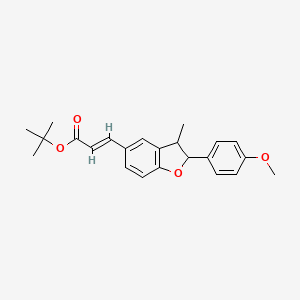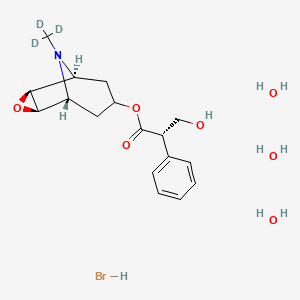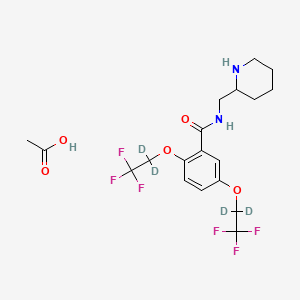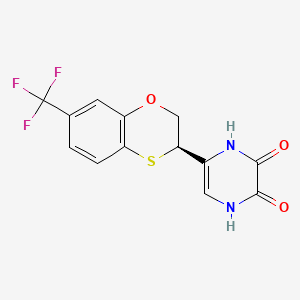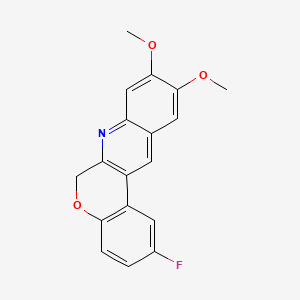
Topoisomerase I inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase I inhibitor 3 is a compound that targets the enzyme topoisomerase I, which is crucial for DNA replication and transcription. By inhibiting this enzyme, the compound interferes with the DNA replication process, leading to DNA damage and cell death. This makes it a valuable agent in cancer therapy, as it can selectively target rapidly dividing cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of camptothecin derivatives, which are modified to enhance their inhibitory activity and stability . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires the use of specialized equipment and facilities to ensure consistent quality and compliance with regulatory standards. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Topoisomerase I inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to improve its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products: The major products formed from these reactions are often derivatives of the original compound with enhanced activity or reduced toxicity. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Topoisomerase I inhibitor 3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of DNA replication and repair. In biology, it serves as a tool to investigate cellular processes involving DNA topology. In medicine, it is primarily used as an anticancer agent, with applications in treating various types of cancer, including colon, ovarian, and lung cancers .
Mecanismo De Acción
The mechanism of action of topoisomerase I inhibitor 3 involves binding to the topoisomerase I-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand. This results in the accumulation of DNA breaks, leading to the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets include the topoisomerase I enzyme and the DNA strands involved in the replication process .
Comparación Con Compuestos Similares
Topoisomerase I inhibitor 3 is unique in its ability to selectively target topoisomerase I without affecting other topoisomerases. Similar compounds include irinotecan and topotecan, which are also topoisomerase I inhibitors but differ in their chemical structures and pharmacokinetic properties . This compound offers advantages such as improved stability and reduced side effects compared to these compounds .
List of Similar Compounds:- Irinotecan
- Topotecan
- Camptothecin derivatives
- Indenoisoquinolines
- Homocamptothecin
Propiedades
Fórmula molecular |
C18H14FNO3 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
2-fluoro-9,10-dimethoxy-6H-chromeno[3,4-b]quinoline |
InChI |
InChI=1S/C18H14FNO3/c1-21-17-6-10-5-12-13-7-11(19)3-4-16(13)23-9-15(12)20-14(10)8-18(17)22-2/h3-8H,9H2,1-2H3 |
Clave InChI |
ANZSQVMPCIHDGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC3=C(COC4=C3C=C(C=C4)F)N=C2C=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


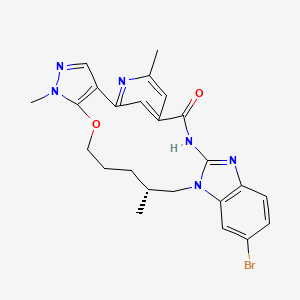
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)

